![molecular formula C14H18N2O3 B13493958 Benzyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B13493958.png)
Benzyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-hydroxy-[1,3’-biazetidine]-1’-carboxylate is an organic compound that features a benzyl group attached to a 3-hydroxy-[1,3’-biazetidine]-1’-carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-[1,3’-biazetidine]-1’-carboxylate typically involves the reaction of benzyl alcohol with 3-hydroxy-[1,3’-biazetidine]-1’-carboxylic acid under esterification conditions. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of Benzyl 3-hydroxy-[1,3’-biazetidine]-1’-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-hydroxy-[1,3’-biazetidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl 3-oxo-[1,3’-biazetidine]-1’-carboxylate.
Reduction: Benzyl 3-hydroxy-[1,3’-biazetidine]-1’-methanol.
Substitution: Benzyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 3-hydroxy-[1,3’-biazetidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzyl 3-hydroxy-[1,3’-biazetidine]-1’-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The benzyl group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the biazetidine moiety.
3-hydroxy-[1,3’-biazetidine]-1’-carboxylic acid: Lacks the benzyl group but contains the biazetidine moiety.
Benzyl 3-oxo-[1,3’-biazetidine]-1’-carboxylate: An oxidized derivative of Benzyl 3-hydroxy-[1,3’-biazetidine]-1’-carboxylate.
Uniqueness
Benzyl 3-hydroxy-[1,3’-biazetidine]-1’-carboxylate is unique due to the presence of both the benzyl and biazetidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The hydroxyl group also provides additional reactivity, allowing for further functionalization and derivatization.
Propiedades
IUPAC Name |
benzyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-8-15(9-13)12-6-16(7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFFDVJSNLOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)
![5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)
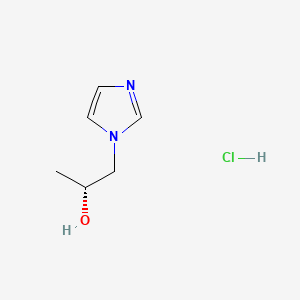
![3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13493902.png)
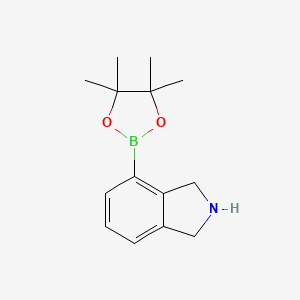
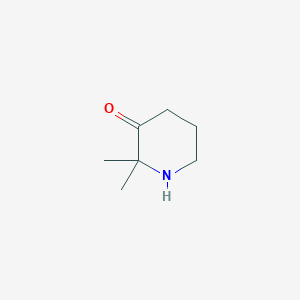
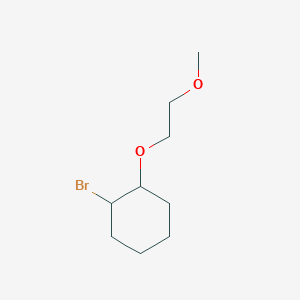
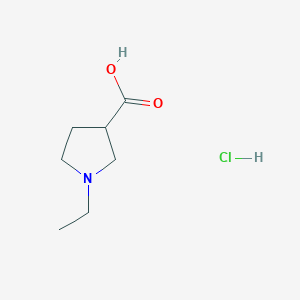
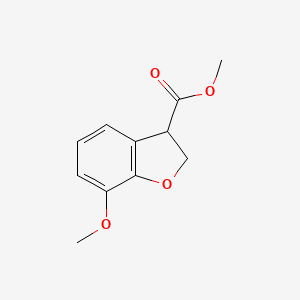
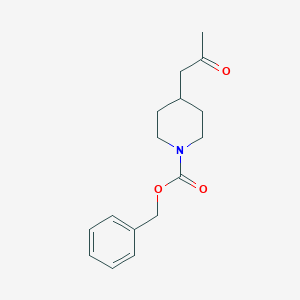
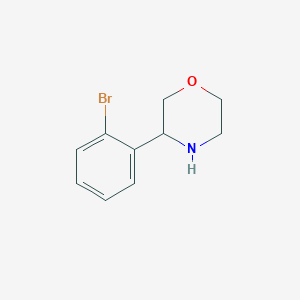
![4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole](/img/structure/B13493944.png)

![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)
